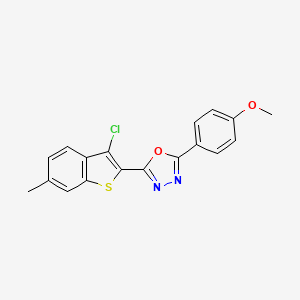![molecular formula C19H27N3O4 B6045221 diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate](/img/structure/B6045221.png)
diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate, also known as MTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate inhibits the mitochondrial electron transport chain by binding to complex I, which disrupts the electron flow and reduces the production of ATP. This leads to a decrease in cellular respiration and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of ROS production. diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has also been found to have anti-inflammatory and anti-tumor properties in in vitro and in vivo studies.
実験室実験の利点と制限
One advantage of using diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate in lab experiments is its ability to provide a rapid and accurate measurement of cell viability and proliferation. However, diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
将来の方向性
There are several potential future directions for research on diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate. One area of interest is the development of diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further investigation into the mechanisms of action and potential side effects of diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate, as well as the optimization of experimental conditions for its use in various applications.
In conclusion, diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate is a synthetic compound with potential applications in various fields of scientific research. Its ability to act as a mitochondrial electron transport chain inhibitor makes it useful in studying various biological processes, and its use as a colorimetric assay reagent provides a rapid and accurate measurement of cell viability and proliferation. While there are some limitations to its use, there are also several potential future directions for research on diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate, including the development of diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate-based therapies for various diseases and further investigation into its mechanisms of action and potential side effects.
合成法
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate can be synthesized using a multistep reaction process that involves the condensation of diethyl malonate with 4-tert-butylbenzaldehyde, followed by the reaction of the resulting product with hydrazine hydrate and ammonium acetate. The final product is a yellow crystalline powder that is soluble in ethanol and chloroform.
科学的研究の応用
Diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has been widely used in scientific research due to its ability to act as a mitochondrial electron transport chain inhibitor. This property makes it useful in studying various biological processes, including cell metabolism, apoptosis, and oxidative stress. diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate has also been used as a colorimetric assay reagent to measure cell viability and proliferation in in vitro experiments.
特性
IUPAC Name |
ethyl (E)-2-[(E)-N'-[(E)-(4-tert-butylphenyl)methylideneamino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-6-25-17(23)15(18(24)26-7-2)16(20)22-21-12-13-8-10-14(11-9-13)19(3,4)5/h8-12,23H,6-7H2,1-5H3,(H2,20,22)/b17-15+,21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPHBDOVGTQGZ-YAFAMTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=CC=C(C=C1)C(C)(C)C)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=CC=C(C=C1)C(C)(C)C)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6045147.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6045158.png)
![1-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6045161.png)
![3-methyl-8-[(1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6045166.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6045168.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6045178.png)
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045189.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6045191.png)


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)

![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)